REACTION_CXSMILES
|
[C:1](Cl)(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[C:13]1(=[O:20])[NH:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>C1CCCCC1.N1C=CC=CC=1>[C:1]([N:19]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][C:13]1=[O:20])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:19]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][C:13]2=[O:20])=[O:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Name
|
|
Quantity
|
56.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCN1)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
117 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then refluxed for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the resulting light yellow precipitate is filtered off by suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=C(C(=O)N2C(CCCCC2)=O)C=C1)(=O)N1C(CCCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |